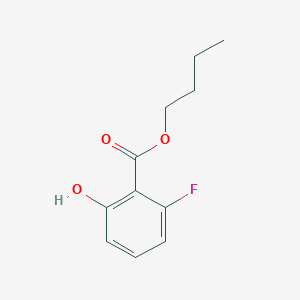

Butyl 2-fluoro-6-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2-fluoro-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-2-3-7-15-11(14)10-8(12)5-4-6-9(10)13/h4-6,13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOCDDFZXSUPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(C=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of Butyl 2 Fluoro 6 Hydroxybenzoate

Chemical Identifiers

The following table provides key chemical identifiers for Butyl 2-fluoro-6-hydroxybenzoate. uni.lu

| Identifier | Value |

| CAS Number | Not available |

| IUPAC Name | This compound |

| SMILES | CCCCOC(=O)C1=C(C=CC=C1F)O |

| InChI | InChI=1S/C11H13FO3/c1-2-3-7-15-11(14)10-8(12)5-4-6-9(10)13/h4-6,13H,2-3,7H2,1H3 |

| InChIKey | KNOCDDFZXSUPCH-UHFFFAOYSA-N |

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound. uni.lu

| Property | Value |

| Molecular Formula | C11H13FO3 |

| Molecular Weight | 212.22 g/mol |

| Monoisotopic Mass | 212.08487 Da |

| Predicted XlogP | 3.3 |

Iii. Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Butyl 2-fluoro-6-hydroxybenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Aromatic Proton Assignments

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the butyl chain protons and the aromatic protons. The butyl group would exhibit four sets of signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the ester oxygen. The chemical shifts of these protons would be influenced by their proximity to the electron-withdrawing ester group.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern (fluoro, hydroxyl, and ester groups), these protons would likely appear as complex multiplets resulting from proton-proton and proton-fluorine couplings. The proton ortho to the fluorine atom would show a characteristic doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Butyl CH₃ | ~0.9 | Triplet |

| Butyl CH₂ | ~1.4 | Sextet |

| Butyl CH₂ | ~1.7 | Quintet |

| Butyl OCH₂ | ~4.3 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum would provide information on all eleven carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift (~160-170 ppm). The carbons of the aromatic ring would resonate in the range of approximately 100-160 ppm, with their specific shifts influenced by the attached fluorine, hydroxyl, and ester groups. The carbon directly bonded to the fluorine atom would show a large one-bond carbon-fluorine coupling constant (¹JCF). The four distinct carbon signals of the butyl group would be observed in the upfield region of the spectrum.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Butyl CH₃ | ~14 |

| Butyl CH₂ | ~19 |

| Butyl CH₂ | ~31 |

| Butyl OCH₂ | ~65 |

| Aromatic C | 100 - 160 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Characterizing Fluorine Environment

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. In this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the aromatic ring. The multiplicity of this signal would be a doublet of doublets due to coupling with the two ortho-protons. The chemical shift would be indicative of a fluorine atom attached to an aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks, for instance, confirming the sequence of protons in the butyl chain and the relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the FTIR spectrum of this compound, several key absorption bands would be expected.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak would suggest the presence of intermolecular or intramolecular hydrogen bonding. A strong absorption band around 1700-1730 cm⁻¹ would be attributed to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. The C-F stretching vibration would be expected to produce a strong absorption in the 1000-1400 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region.

The presence of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester is highly probable in this molecule. This would be evidenced by a shift of the O-H and C=O stretching frequencies to lower wavenumbers compared to their non-hydrogen-bonded counterparts.

Expected FTIR Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Ester) | 1700 - 1730 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch | 1100 - 1300 |

Near-Infrared (NIR) and Raman Spectroscopy for Complementary Vibrational Insights

Near-Infrared (NIR) and Raman spectroscopy are powerful non-destructive techniques that provide complementary information on molecular vibrations. nih.gov While NIR spectroscopy primarily measures overtones and combination bands of fundamental vibrations, making it highly sensitive to O-H and C-H bonds, Raman spectroscopy detects vibrations that induce a change in molecular polarizability, excelling at characterizing C=C, C-C, and other symmetric bonds of the molecular backbone. nih.govnih.gov

For this compound, the NIR spectrum is expected to be dominated by bands corresponding to the C-H bonds of the butyl group and the prominent O-H stretch of the phenolic group. The first overtone of the O-H stretching vibration is a key feature in the NIR region, typically appearing around 7000 cm⁻¹. nih.gov

Raman spectroscopy would provide detailed information about the aromatic ring and the ester functional group. The C=C stretching vibrations of the benzene ring and the C=O stretch of the ester are expected to produce strong and characteristic Raman signals. researchgate.net The C-F bond also has a characteristic stretching vibration, though it can be weaker in Raman scattering. The combination of these techniques allows for a comprehensive vibrational profile of the molecule. nih.gov

Table 1: Predicted Key Vibrational Modes for this compound This table is predictive and based on characteristic frequencies for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected NIR Wavenumber (cm⁻¹) |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | ~3600 | ~7000 (1st Overtone) |

| Alkyl C-H (Butyl) | C-H Stretches | 2850-3000 | 5600-6000 (1st Overtone) |

| Aromatic C-H | C-H Stretches | 3000-3100 | ~6000 (1st Overtone) |

| Ester C=O | C=O Stretch | 1680-1720 | ~3400 (1st Overtone) |

| Aromatic C=C | C=C Stretches | 1450-1610 | Not prominent |

| Ester C-O | C-O Stretch | 1250-1300 | Not prominent |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. chemguide.co.uk For this compound, the molecular ion peak (M⁺•) would confirm its molecular weight of 212.22 g/mol . Electron ionization (EI-MS) would induce fragmentation, providing valuable structural clues.

Key expected fragmentation pathways for this compound include:

McLafferty Rearrangement: A common pathway for esters, involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral butene molecule (C₄H₈, 56 Da). This would result in a prominent fragment ion corresponding to 2-fluoro-6-hydroxybenzoic acid radical cation at m/z 156. youtube.comccsenet.org

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the butoxy group oxygen (α-cleavage) would result in the formation of a 2-fluoro-6-hydroxybenzoyl acylium ion at m/z 139. libretexts.org

Loss of the Butoxy Group: Cleavage of the C-O bond can lead to the loss of a butoxy radical (•OC₄H₉, 73 Da), also yielding the acylium ion at m/z 139. libretexts.org

Fragmentation of the Butyl Chain: Loss of alkyl fragments from the butyl group, such as the loss of a propyl radical (•C₃H₇, 43 Da) to give an ion at m/z 169, or loss of an ethyl radical (•C₂H₅, 29 Da) to give an ion at m/z 183. ccsenet.org

The analysis of fragmentation patterns for related compounds like butyl butyrate (B1204436) and chlorogenic acid butyl ester supports these predicted pathways, highlighting common cleavages in butyl esters. ccsenet.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion and its fragments with high precision, allowing for the unambiguous determination of the elemental composition. This is crucial for distinguishing between compounds with the same nominal mass. For this compound (C₁₁H₁₃FO₃), HRMS would confirm its elemental formula by matching the measured mass to the calculated exact mass. Predicted HRMS data for various adducts are essential for identification in complex matrices. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts Data sourced from predicted values on PubChem. nih.gov

| Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₄FO₃]⁺ | 213.09215 |

| [M+Na]⁺ | [C₁₁H₁₃FO₃Na]⁺ | 235.07409 |

| [M-H]⁻ | [C₁₁H₁₂FO₃]⁻ | 211.07759 |

| [M+NH₄]⁺ | [C₁₁H₁₇FNO₃]⁺ | 230.11869 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The chromophore in this compound is the substituted benzene ring. The presence of the hydroxyl (-OH), ester (-COOC₄H₉), and fluoro (-F) groups as auxochromes influences the energy of the π → π* transitions. researchgate.net

Phenolic compounds typically exhibit a strong absorption band around 270-280 nm. docbrown.info For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) shows primary absorption maxima around 235 nm and 303 nm. researchgate.net It is expected that this compound would display a similar UV absorption profile, with one or more strong absorption bands in the 230-310 nm range. The exact position of the absorption maximum (λ_max) would be subtly influenced by the fluorine atom and the ester group compared to salicylic acid. The spectrum provides a quantitative measure for concentration analysis and insights into the electronic structure. youtube.comresearchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Packing

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other substituted benzoates, allows for educated predictions. nih.govwikipedia.org It is highly probable that the molecule would exhibit intermolecular hydrogen bonding between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule, a common feature in hydroxybenzoic acids and their esters. nih.gov This interaction would significantly influence the crystal packing. Furthermore, the planarity of the benzene ring and the conformation of the flexible butyl chain would be clearly resolved. X-ray analysis would also reveal how the fluorine substituent influences the crystal packing through dipole-dipole or other weak interactions. acs.org

Iv. Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are the bedrock of modern computational chemistry, providing a detailed description of a molecule's electronic structure and, by extension, its physical and chemical properties.

Density Functional Theory (DFT) stands as a primary workhorse for computational chemists due to its balance of accuracy and computational efficiency. By approximating the electron density of a molecule, DFT methods can effectively calculate its ground-state energy and geometry. For Butyl 2-fluoro-6-hydroxybenzoate, geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). This process computationally "builds" the molecule and adjusts the positions of all its atoms until the lowest energy conformation is found.

This optimization reveals crucial information about the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. A key structural feature expected to emerge from such calculations is the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the ester's carbonyl group. This interaction significantly stabilizes the molecule and locks the orientation of these two functional groups into a planar arrangement with the benzene (B151609) ring. The resulting optimized structure provides the foundation for all further computational analyses.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These values are representative and based on calculations of structurally similar molecules.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O | ~1.22 Å | |

| C-O (ester) | ~1.34 Å | |

| O-H | ~0.97 Å | |

| C-F | ~1.36 Å | |

| Bond Angles | ||

| O=C-O | ~124° | |

| C-C-F | ~119° | |

| C-C-OH | ~121° |

Ab initio—Latin for "from the beginning"—methods are a class of quantum calculations that rely solely on fundamental physical constants, without the empirical parameters often used in DFT. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory) provide a rigorous, albeit computationally expensive, way to characterize electronic structure. aps.orgmdpi.comresearchgate.net While DFT is often sufficient for geometry and energetics, ab initio calculations can be employed to refine electronic properties or to validate the results obtained from DFT, ensuring a comprehensive and high-confidence characterization of the molecule's electronic makeup. aps.orgmdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a powerful visualization tool derived from the optimized molecular structure and its calculated electron distribution. It maps the electrostatic potential onto the molecule's electron density surface, effectively illustrating the charge landscape.

For this compound, the MEP map would reveal distinct regions of charge concentration.

Negative Potential (Red/Yellow): These electron-rich areas are nucleophilic and prone to attracting electrophiles. They are expected to be concentrated around the highly electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom.

Positive Potential (Blue): These electron-poor areas are electrophilic and susceptible to nucleophilic attack. The most positive region would be located on the hydroxyl hydrogen, with other less intense positive areas on the hydrogens of the butyl chain and the aromatic ring.

This map provides an intuitive guide to the molecule's reactive sites, highlighting where it is most likely to interact with other polar molecules or ions.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions and Orbital Interactions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the hydroxyl oxygen, while the LUMO would likely be centered on the carbonyl group and the aromatic ring. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Predicted FMO Energies and Global Reactivity Descriptors Note: Values are illustrative, based on calculations for analogous benzoate (B1203000) compounds.

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.78 |

| LUMO Energy | ELUMO | - | -1.15 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.63 |

| Electronegativity | χ | -(ELUMO+EHOMO)/2 | 3.965 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.815 |

| Chemical Softness | S | 1/(2η) | 0.178 |

Conformational Analysis and Exploration of Energy Landscapes

The presence of a flexible n-butyl group means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis is a computational search for these different conformers and an evaluation of their relative energies to identify the most stable forms. By systematically rotating the single bonds in the butyl chain, an energy landscape can be mapped out.

The global minimum on this landscape corresponds to the most stable conformer. For this molecule, the most significant stabilizing factor is the intramolecular hydrogen bond, which restricts the conformation of the ester relative to the hydroxyl group. However, the butyl chain itself can adopt various staggered conformations (anti and gauche). Computational studies on similar 2-substituted benzoates have shown that planar arrangements are often favored. rsc.org The analysis would likely conclude that the most stable conformer of this compound is one where the core benzoate structure is planar due to hydrogen bonding, and the butyl chain is in its extended, lowest-energy (all-anti) conformation.

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental results. Using the optimized geometry and electronic structure, it is possible to calculate vibrational frequencies (corresponding to IR and Raman spectra) and NMR chemical shifts.

Calculated vibrational frequencies are often systematically higher than experimental values due to the assumptions made in the calculation (e.g., harmonic approximation). Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental spectra. This allows for the confident assignment of specific peaks in an experimental IR spectrum to the vibrations of particular functional groups. For this compound, this would be crucial for identifying the characteristic stretching frequencies of the O-H, C=O, C-O, and C-F bonds.

Table 3: Comparison of Predicted Vibrational Frequencies with Typical Experimental Ranges Note: Calculated frequencies are hypothetical and would require scaling for direct comparison.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|---|

| O-H | Stretching (H-bonded) | ~3250 | 3200 - 3600 |

| C-H (Aromatic) | Stretching | ~3100 | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | ~2960 | 2850 - 3000 |

| C=O (Ester) | Stretching | ~1660 | 1650 - 1730 (lowered by H-bonding) |

| C=C (Aromatic) | Stretching | ~1600, 1480 | 1450 - 1600 |

| C-F | Stretching | ~1250 | 1000 - 1400 |

| C-O (Ester) | Stretching | ~1200 | 1150 - 1250 |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions through Computational Models

Computational chemistry provides a powerful lens for investigating the nuanced world of molecular interactions within this compound. While specific, in-depth computational studies focused exclusively on this compound are not extensively available in peer-reviewed literature, the well-established principles and methodologies of computational chemistry allow for a robust theoretical analysis of its hydrogen bonding capabilities. Such investigations are critical for understanding the molecule's conformational preferences, stability, and potential interactions in various chemical environments.

The primary intramolecular hydrogen bond in this compound is expected to form between the hydrogen atom of the hydroxyl group (-OH) and the oxygen atom of the carbonyl group (C=O) of the ester functionality. This type of interaction is characteristic of 2-hydroxybenzoates (salicylates) and results in the formation of a stable six-membered pseudo-ring. The presence of a fluorine atom at the 2-position, adjacent to the hydroxyl group, introduces additional electronic effects that can modulate the strength and geometry of this hydrogen bond.

Detailed Research Methodologies

Computational models, particularly those based on Density Functional Theory (DFT), are the standard for analyzing these interactions. Methodologies such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p) or aug-cc-pVDZ), are typically employed to optimize the molecular geometry and calculate various properties of the hydrogen bond.

Key analytical techniques used in these computational studies include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density distribution to characterize chemical bonds. For a hydrogen bond, the presence of a bond critical point (BCP) between the hydrogen donor and acceptor atoms is a key indicator. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled and vacant orbitals. For a hydrogen bond, it can quantify the stabilization energy (E(2)) associated with the charge transfer from the lone pair of the acceptor atom to the antibonding orbital of the donor bond (e.g., n(O) → σ*(O-H)). This energy value is a direct measure of the hydrogen bond's strength.

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that helps in identifying and characterizing non-covalent interactions, including hydrogen bonds, based on the electron density and its derivatives. It produces graphical plots where surfaces indicate the type and strength of the interaction.

Expected Research Findings

A computational study of this compound would typically generate data on the geometric and electronic parameters of its most stable conformers. The focus would be on the parameters defining the intramolecular hydrogen bond.

Table 1: Illustrative Geometric Parameters of the Intramolecular Hydrogen Bond in this compound (Theoretical)

This table illustrates the type of data that would be generated from a DFT calculation. The values are hypothetical, based on typical findings for similar salicylate (B1505791) structures.

| Parameter | Description | Expected Value Range |

| d(O-H···O) | Distance between the hydroxyl hydrogen and carbonyl oxygen | 1.6 - 1.8 Å |

| ∠(O-H···O) | Angle of the hydrogen bond | 140 - 150° |

| d(O-H) | Length of the hydroxyl bond involved in H-bonding | 0.98 - 1.02 Å |

Table 2: Illustrative QTAIM and NBO Parameters for the Intramolecular Hydrogen Bond (Theoretical)

This table shows the kind of electronic properties and energies that would be calculated to quantify the hydrogen bond's strength. The values are illustrative.

| Parameter | Description | Expected Value |

| Electron Density at BCP (ρ) | Indicates the amount of shared electrons | 0.02 - 0.04 a.u. |

| Laplacian of Electron Density (∇²ρ) | Characterizes the nature of the interaction | > 0 (closed-shell) |

| NBO Stabilization Energy (E(2)) | Energy from n(O) to σ*(O-H) orbital interaction | 10 - 20 kcal/mol |

Intermolecular Hydrogen Bonding

Beyond the dominant intramolecular hydrogen bond, computational models can also explore the potential for this compound to form intermolecular hydrogen bonds. In a condensed phase or in solution, molecules can form dimers or larger aggregates. The primary sites for intermolecular hydrogen bonding would be the hydroxyl group (acting as a donor) and the carbonyl oxygen (acting as an acceptor), potentially competing with the intramolecular interaction. The fluorine atom is generally a weak hydrogen bond acceptor and is less likely to be involved in significant intermolecular hydrogen bonding, especially in the presence of stronger acceptors like oxygen.

Computational modeling of such intermolecular complexes would involve calculating the binding energy between two or more molecules, providing insight into the stability of these aggregates.

V. Mechanistic Studies of Chemical Transformations and Reactivity

Elucidation of Esterification Reaction Mechanisms (e.g., Acidolysis, Transesterification Pathways)

The synthesis of Butyl 2-fluoro-6-hydroxybenzoate from its parent carboxylic acid and butanol is typically achieved through Fischer esterification. This reaction is acid-catalyzed and proceeds through a well-established nucleophilic acyl substitution mechanism.

Acid-Catalyzed Esterification (Acidolysis): The mechanism involves several equilibrium steps. youtube.com Using a large excess of the alcohol (butanol) helps to drive the reaction toward the product ester, in accordance with Le Châtelier's principle. youtube.comlibretexts.org

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2-fluoro-6-hydroxybenzoic acid by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: The alcohol (butanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts one of the hydroxyls into a good leaving group (water). libretexts.org

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.org

Deprotonation: The final step is the deprotonation of the resulting protonated ester by a base (like water or another molecule of the alcohol) to regenerate the acid catalyst and yield the final ester product, this compound. youtube.com

Modern approaches have also utilized solid acid catalysts, such as those based on zirconium or titanium, for the esterification of benzoic acids, offering advantages in catalyst separation and reuse. mdpi.comresearchgate.net

Transesterification: Transesterification is another relevant pathway where one ester is converted into another by reaction with an alcohol in the presence of an acid or base catalyst. libretexts.org For instance, Methyl 2-fluoro-6-hydroxybenzoate could be converted to the butyl ester by heating it in an excess of butanol with an acid catalyst. The mechanism is analogous to Fischer esterification, involving the exchange of the alkoxy group. masterorganicchemistry.com Under basic conditions, the mechanism involves nucleophilic attack by an alkoxide ion on the ester carbonyl, formation of a tetrahedral intermediate, and subsequent elimination of the original alkoxide. masterorganicchemistry.com

| Step | Description of Acid-Catalyzed Esterification |

| 1 | Protonation of the carbonyl oxygen of the carboxylic acid to activate the carbonyl group. |

| 2 | Nucleophilic attack by the alcohol (butanol) on the activated carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer from the attacking alcohol moiety to a hydroxyl group, forming a good leaving group (H₂O). |

| 5 | Elimination of water from the tetrahedral intermediate to form a protonated ester. |

| 6 | Deprotonation to yield the final ester product and regenerate the acid catalyst. |

Influence of Ortho-Fluorine and Para-Hydroxyl Substituents on Aromatic Ring Reactivity

The name this compound indicates that relative to the ester group at position 1, there is a fluorine atom at the ortho position (C2) and a hydroxyl group at the other ortho position (C6). The reactivity of the benzene (B151609) ring toward electrophilic aromatic substitution is significantly influenced by the electronic properties of these substituents.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and an ortho, para-director. minia.edu.eg It exerts a strong, electron-donating resonance effect (+R) by sharing its lone pair electrons with the ring, which outweighs its electron-withdrawing inductive effect (-I). This increases the electron density of the ring, making it much more reactive towards electrophiles than benzene. libretexts.org

Fluorine (-F) Group: Halogens present a unique case. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring, making it less reactive than benzene. lumenlearning.com However, like the hydroxyl group, it has lone pairs that can be donated to the ring via resonance (+R). Although this resonance effect is weaker than its inductive effect, it is sufficient to direct incoming electrophiles to the ortho and para positions. libretexts.org Therefore, fluorine is considered a deactivating, ortho, para-director. lumenlearning.com

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |

| -OH (Hydroxyl) | Moderate Withdrawing | Strong Donating | Strongly Activating | ortho, para |

| -F (Fluorine) | Strong Withdrawing | Weak Donating | Weakly Deactivating | ortho, para |

Investigation of Electron Transfer Processes and Radical Reactions in Fluorinated Systems

Fluorinated aromatic compounds are known to participate in a variety of reactions involving electron transfer and radical intermediates. These pathways offer alternative methods for functionalization that complement traditional ionic reactions.

Radical-Radical Coupling: N-heterocyclic carbene (NHC) catalysis can be combined with photoredox catalysis to generate radical intermediates. For instance, aroyl fluorides can be converted into acylazolium ions, which then undergo single-electron transfer (SET) reduction to form ketyl radicals. These radicals can couple with other radical species, enabling complex bond formations under mild conditions. nih.gov

Copper-Mediated Radical Reactions: Copper-mediated cross-coupling via a radical pathway can effectively lower the high activation barriers often associated with the functionalization of aryl halides. acs.org Visible-light-induced photocatalysis can generate aryl radicals from aryl halides, which are then captured by a copper(II) species. This approach has been successfully applied to C-F bond formation reactions. acs.org

Fluorine Atom Transfer: While elemental fluorine is dangerously reactive, alternative reagents have been developed for the fluorination of radical intermediates. Reagents like N-fluorobenzenesulfonimide can act as fluorine transfer agents to a wide range of alkyl radicals, providing a safer and more selective method for creating C-F bonds. nih.gov

Electron Transfer Studies: Fluorinated analogues of biological molecules, such as fluorotyrosines, are used as probes to study electron transfer (ET) mechanisms. By systematically varying the number and position of fluorine substituents, the reduction potential can be tuned, allowing for detailed analysis of charge separation and recombination rates according to Marcus theory. princeton.edu Such studies demonstrate how fluorine substitution provides a powerful tool for investigating ET processes. princeton.edu

Pathways and Kinetics of Decarboxylation in Substituted Benzoic Acids

The thermal stability of this compound is related to the decarboxylation of its parent acid, 2-fluoro-6-hydroxybenzoic acid. This acid is a derivative of salicylic (B10762653) acid, which exhibits a unique decarboxylation mechanism.

Studies have shown that while many substituted benzoic acids decarboxylate via a direct C-C bond cleavage, acids with an ortho-hydroxyl group follow a different pathway. capes.gov.brresearchgate.net The mechanism for salicylic acid involves a key unimolecular step proceeding through a cyclic transition state. masterorganicchemistry.com A significant finding is the involvement of a keto-like transient intermediate, which forms because the ortho-hydroxyl group participates in stabilizing the transition state. capes.gov.brresearchgate.net This participation lowers the activation energy for decarboxylation compared to its meta and para isomers.

The general features of this mechanism are:

Formation of a six-membered ring transition state involving a hydrogen bond between the phenolic and carboxylic acid protons.

Concerted transfer of the phenolic proton to the carbonyl oxygen and cleavage of the C-C bond.

Formation of a non-zwitterionic keto-intermediate. capes.gov.br

Tautomerization of the intermediate to yield phenol (B47542) and carbon dioxide.

Radical decarboxylation presents an alternative, lower-temperature pathway. This can be achieved through photoredox catalysis or by using specific reagents that generate aryl radicals from the carboxylic acid. nih.gov These radical intermediates can then be trapped or used in subsequent synthetic steps. nih.gov

| Decarboxylation Pathway | Key Features | Typical Conditions |

| Thermal (Salicylic Acid Type) | Involves a cyclic transition state and a keto-like intermediate. capes.gov.brresearchgate.net | High temperatures (e.g., 100-140 °C). researchgate.net |

| Radical Decarboxylation | Proceeds via an aryl radical intermediate. nih.gov | Milder conditions, often using photoredox catalysis. nih.gov |

Characterization of Transient Intermediates in Synthetic and Transformative Reactions

The mechanisms of the reactions involving this compound and its precursors are defined by the formation of short-lived, high-energy species. The characterization of these transient intermediates is crucial for understanding and optimizing reaction pathways.

Tetrahedral Intermediates: In both acid-catalyzed esterification and transesterification, the central transient species is the tetrahedral intermediate. youtube.comlibretexts.org This intermediate forms upon the nucleophilic attack of an alcohol on the protonated carbonyl carbon and collapses to give the product. Its existence is a cornerstone of the nucleophilic acyl substitution mechanism.

Keto-like Intermediates: As discussed in the decarboxylation of the parent 2-fluoro-6-hydroxybenzoic acid, a keto-like intermediate is formed due to the participation of the ortho-hydroxyl group. capes.gov.br This intermediate exists in a shallow potential energy well and represents a mechanistic deviation from the decarboxylation of other benzoic acids. capes.gov.brresearchgate.net

Radical Intermediates: In electron transfer processes, various radical species are generated. These can include ketyl radicals (formed from the reduction of acyl groups) and radical cations (formed from single-electron oxidation of π-systems). nih.gov Their high reactivity drives subsequent bond-forming events.

Aryne Intermediates: In some transformations of functionalized aryl halides or triflates, highly reactive aryne intermediates can be generated. These species have been successfully used in the synthesis of various fluorinated aromatic and heterocyclic molecules, serving as powerful building blocks in organic synthesis. rsc.org

Stereochemical Control and Outcomes in Reactions Involving Fluorinated Centers

While this compound is an achiral molecule, the principles of stereochemical control are paramount when synthesizing derivatives or other fluorinated compounds where a stereogenic center bearing fluorine is created.

The asymmetric construction of a carbon-fluorine stereocenter is a significant challenge in organic synthesis. rsc.org Several strategies have been developed to achieve this control:

Organocatalytic Fluorocyclization: Chiral catalysts can be used to control the stereochemical outcome of fluorination reactions. For example, chiral iodine(III) catalysts have been employed in the oxidative fluorocyclization of styrenes containing internal nucleophiles, yielding fluorinated tetrahydrofurans with high enantiomeric excess. acs.org DFT calculations are often used to elucidate the mechanism and the factors governing the stereoselectivity. acs.org

Substrate and Auxiliary Control: Stereochemistry already present in a molecule can direct the outcome of a new stereocenter formation (substrate control). youtube.com Alternatively, a chiral auxiliary can be temporarily attached to the molecule to direct a reaction and is subsequently removed. This auxiliary-based approach forces the reaction to proceed from a less sterically hindered face, thereby controlling the stereochemical outcome. youtube.com

Stereospecific Nucleophilic Fluorination: The stereochemical outcome of nucleophilic fluorination reactions, such as the ring-opening of chiral aziridines, can be highly dependent on the substitution pattern of the substrate. rsc.org Depending on the substrate, the reaction can proceed with either inversion or retention of configuration, allowing for controlled access to different stereoisomers of β-fluoroamines. rsc.org These methods are crucial for accessing the diverse chemical space of monofluorinated molecules with defined stereochemistry. ucla.edu

Vi. Structure Property Relationship Studies

Impact of the Fluorine Atom on Aromatic Ring Conformation and Planarity

The introduction of a fluorine atom to an aromatic ring, as in Butyl 2-fluoro-6-hydroxybenzoate, induces subtle yet significant changes in the ring's conformation and planarity. Fluorine, despite its small van der Waals radius, is the most electronegative element, leading to distinct structural effects compared to other halogens.

Table 1: Typical Geometric Parameters in Fluorinated Benzene (B151609) Derivatives

| Parameter | Typical Value | Observation in Fluorinated Aromatics |

|---|---|---|

| C-F Bond Length | ~1.35 Å | Short and strong bond due to fluorine's electronegativity. |

| ipso-Carbon Angle (C-C-C) | 122-124° | Wider than the 120° in unsubstituted benzene. mdpi.com |

| Ring Planarity | Largely Planar | Minor deviations can occur with multiple bulky or interacting substituents. |

Electronic and Inductive Effects of Fluorine and Hydroxyl Groups on Aromatic Ring System

The electronic character of the aromatic ring in this compound is governed by the combined influence of the fluorine and hydroxyl substituents. Both groups exert two opposing electronic effects: an inductive effect (-I) and a resonance (or mesomeric) effect (+M).

Resonance Effect (+M): This effect involves the donation of electron density into the aromatic pi (π) system through the delocalization of lone pair electrons from the substituent. Both the hydroxyl group and the fluorine atom possess lone pairs that can be donated to the ring. modgraph.co.uknih.gov This donation increases the electron density, particularly at the ortho and para positions.

The net effect of a substituent is a balance of these two forces.

For the hydroxyl group , the +M effect is significantly stronger than its -I effect. This makes the hydroxyl group a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions.

In this compound, these groups are ortho to the ester and to each other, leading to a complex pattern of electron distribution. The powerful activating effect of the hydroxyl group likely dominates, making the ring more nucleophilic than unsubstituted benzene, despite the deactivating presence of the fluorine and ester groups.

Table 2: Comparison of Electronic Effects and Hammett Constants

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect | Hammett Sigma (σp) |

|---|---|---|---|---|

| -F | Strongly Withdrawing | Weakly Donating | Deactivating, o,p-directing | +0.06 |

| -OH | Moderately Withdrawing | Strongly Donating | Activating, o,p-directing | -0.37 |

Steric and Electronic Contributions of the Butyl Ester Moiety to Molecular Architecture

The butyl ester group (-COOBu) plays a significant role in defining the molecular architecture of this compound through both steric and electronic contributions.

Electronic Contribution: The ester group is an electron-withdrawing group. It exerts a negative inductive effect (-I) due to the electronegativity of the oxygen atoms and a negative resonance effect (-M) as the carbonyl group can withdraw π-electron density from the ring. This deactivating nature makes the aromatic ring less susceptible to electrophilic substitution and directs incoming electrophiles to the meta position relative to itself.

Steric Contribution: The butyl group introduces significant steric bulk. The four-carbon chain is flexible and can adopt various conformations. However, its presence adjacent to the fluorine and hydroxyl groups at the ortho positions can lead to steric hindrance. This steric crowding can influence the orientation of the ester group relative to the plane of the aromatic ring. To minimize steric strain, the plane of the ester group (-COO-) may be twisted out of the plane of the benzene ring. Such a twist would, in turn, reduce the resonance interaction between the carbonyl group and the aromatic π-system. Studies on bulky esters have shown that steric effects can significantly hinder reactions at the ester linkage, such as hydrolysis. modgraph.co.uk The size and conformation of the butyl group are therefore critical in determining not only the molecule's shape but also its chemical reactivity. researchgate.net

Role of Intramolecular Hydrogen Bonding on Molecular Rigidity and Dynamics

A defining structural feature of this compound is the potential for intramolecular hydrogen bonding. The ortho positioning of the hydroxyl group relative to the butyl ester group creates an ideal geometry for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton (O-H) and the carbonyl oxygen (C=O).

This O-H···O=C interaction forms a stable, six-membered pseudo-ring. This type of hydrogen bond, often referred to as a resonance-assisted hydrogen bond (RAHB), is particularly strong due to the delocalization of electrons within the chelated ring. researchgate.net The formation of this bond significantly restricts the rotational freedom of both the hydroxyl and the ester groups, locking them into a more rigid, planar conformation relative to each other. nih.govresearchgate.net This increased molecular rigidity has a profound impact on the molecule's physical properties and dynamics.

The possibility of an intramolecular hydrogen bond between the hydroxyl group and the ortho fluorine atom (O-H···F) also exists. However, studies on 2-fluorophenol (B130384) and related compounds have shown that the O-H···F hydrogen bond is generally weak. mdpi.comresearchgate.net While fluorine is highly electronegative, it is a poor hydrogen bond acceptor compared to a carbonyl oxygen. Theoretical and experimental data suggest that the energy of an O-H···O=C bond is substantially greater than that of an O-H···F bond. Therefore, in this compound, the hydrogen bond will overwhelmingly form with the carbonyl oxygen.

Table 3: Comparison of Potential Intramolecular Hydrogen Bonds

| Hydrogen Bond Type | Donor | Acceptor | Expected Strength | Impact on Molecular Structure |

|---|---|---|---|---|

| O-H···O=C | Hydroxyl (-OH) | Carbonyl Oxygen | Strong (Resonance-Assisted) | Forms stable 6-membered ring, increases rigidity. researchgate.netresearchgate.net |

| O-H···F | Hydroxyl (-OH) | Fluorine (-F) | Very Weak | Minor contribution, not favored over O-H···O=C. mdpi.comresearchgate.net |

Resonance and Inductive Effects and Their Influence on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are a direct consequence of the cumulative resonance and inductive effects of its three substituents. The directing influences of these groups on electrophilic aromatic substitution are in opposition.

Activating/Deactivating Nature: The hydroxyl group is a strong activator (+M > -I), the fluorine atom is a weak deactivator (-I > +M), and the butyl ester group is a moderate deactivator (-I, -M). The powerful activating nature of the hydroxyl group is expected to make the ring, as a whole, activated towards electrophilic substitution compared to benzene rings bearing only deactivating groups.

Directing Effects: The hydroxyl and fluorine groups are ortho, para-directors, while the ester group is a meta-director. In a polysubstituted benzene ring, the directing effect is typically controlled by the most powerful activating group. nih.gov In this case, the hydroxyl group would direct incoming electrophiles to the positions ortho and para to it (positions 3, 5, and 4). However, positions 2 and 6 are already substituted.

Correlation of Computational Insights with Experimental Observations of Structural and Chemical Behavior

The synergy between computational chemistry and experimental techniques provides a comprehensive understanding of the structural and chemical behavior of molecules like this compound. Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting molecular properties that can be validated through experimental observation.

Structural Correlation:

Geometry: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For substituted benzoates, calculated geometries generally show good agreement with data obtained from X-ray crystallography. rsc.org For instance, computations can confirm the widening of the ipso-carbon angle due to fluorine substitution and the degree of non-planarity of the ester group caused by steric hindrance.

Vibrational Spectra: Theoretical calculations can predict the vibrational frequencies of a molecule, which can be directly compared to experimental Infrared (IR) and Raman spectra. For molecules like methyl benzoate (B1203000), calculated spectra show excellent agreement with experimental data, aiding in the assignment of specific vibrational modes, such as the C=O and O-H stretching frequencies, which are sensitive to hydrogen bonding. nih.gov

Chemical Behavior Correlation:

NMR Spectra: Computational models can predict NMR chemical shifts. While predicting ¹H NMR shifts with high accuracy can be challenging due to their sensitivity, these models are adept at revealing the electronic effects of substituents on the aromatic ring protons. modgraph.co.uk The correlation between calculated and observed chemical shifts can validate the predicted electron density distribution within the molecule.

Reactivity: Computational methods can be used to model reaction pathways and predict regioselectivity in electrophilic aromatic substitution. By calculating the energies of the intermediate sigma-complexes for substitution at different positions on the ring, a prediction of the major product can be made. nih.gov However, for complex polysubstituted systems, these predictions can sometimes be less accurate and may not fully align with experimental outcomes, especially if steric effects or complex solvent interactions, not included in the model, play a significant role. mdpi.com

In essence, computational studies provide a detailed, atomistic view that explains the macroscopic properties observed experimentally. The correlation between calculated parameters (e.g., bond lengths, atomic charges, interaction energies) and observed data (e.g., crystal structure, spectroscopic shifts, reaction products) is crucial for validating the theoretical models and gaining a deeper insight into the molecule's structure-property relationships.

Vii. Exploration of Derivatives and Analogues

Synthesis and Comparative Studies of Related Alkyl 2-fluoro-6-hydroxybenzoates (e.g., Methyl, Ethyl, Isopropyl esters)

The synthesis of various alkyl 2-fluoro-6-hydroxybenzoates typically begins with the esterification of 2-fluoro-6-hydroxybenzoic acid. This precursor, also known as 6-fluorosalicylic acid, is a solid with a melting point of 159-163 °C. sigmaaldrich.com The esterification can be achieved through several standard methods, with the Fischer-Speier esterification being a common choice. This method involves refluxing the carboxylic acid with the corresponding alcohol (methanol, ethanol, or isopropanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

The reaction for the synthesis of the methyl ester is as follows:

FC₆H₃(OH)COOH + CH₃OH ⇌ FC₆H₃(OH)COOCH₃ + H₂O

While specific comparative studies on the full range of these esters are not extensively documented in the literature, their physical and chemical properties are expected to follow predictable trends based on the increasing size of the alkyl chain. Generally, as the alkyl group becomes larger, from methyl to ethyl to isopropyl, the water solubility is expected to decrease, while the boiling point and lipophilicity increase.

Table 1: Properties of Alkyl 2-fluoro-6-hydroxybenzoates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Notes |

| Methyl 2-fluoro-6-hydroxybenzoate | C₈H₇FO₃ | 170.14 | Liquid-Oil sigmaaldrich.com | Also known as Methyl 6-fluorosalicylate. sigmaaldrich.com |

| Ethyl 2-fluoro-6-hydroxybenzoate | C₉H₉FO₃ | 184.16 | Not specified | Synthesis would follow standard esterification procedures. |

| Isopropyl 2-fluoro-6-hydroxybenzoate | C₁₀H₁₁FO₃ | 198.19 | Not specified | Expected to have lower water solubility than the methyl and ethyl esters. |

Data for ethyl and isopropyl esters are predicted based on chemical principles, as specific literature values were not found.

Investigation of Regioisomeric Fluorohydroxybenzoates (e.g., Butyl 2-fluoro-5-hydroxybenzoate)

Regioisomers, which have the same molecular formula but different arrangements of substituents on the aromatic ring, can exhibit significantly different physical, chemical, and biological properties. The investigation of regioisomers of butyl 2-fluoro-6-hydroxybenzoate, such as butyl 2-fluoro-5-hydroxybenzoate, provides insight into the importance of the relative positions of the fluorine and hydroxyl groups.

The synthesis of butyl 2-fluoro-5-hydroxybenzoate would start from its corresponding carboxylic acid, 2-fluoro-5-hydroxybenzoic acid. This regioisomeric acid can be synthesized from 5-bromo-2-fluoro-benzoic acid via an Ullmann-type reaction, which involves copper-catalyzed hydroxylation. chemicalbook.com The resulting acid can then be esterified with butanol.

The key difference between the 6-hydroxy and 5-hydroxy isomers lies in the proximity of the hydroxyl group to the ester and fluoro substituents. In the 6-hydroxy isomer, the hydroxyl group is ortho to both the ester and the fluorine atom, allowing for potential intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the ester or the fluorine atom. This can influence the acidity of the hydroxyl group and the conformation of the molecule. In the 5-hydroxy isomer, the hydroxyl group is in a meta position relative to the fluorine and para to the ester, precluding such direct intramolecular interactions. These structural differences can lead to variations in their reactivity and interaction with biological targets.

Table 2: Comparison of Regioisomeric Fluorohydroxybenzoic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Fluoro-6-hydroxybenzoic acid | 67531-86-6 | C₇H₅FO₃ | 156.11 | 159-163 sigmaaldrich.com |

| 2-Fluoro-5-hydroxybenzoic acid | 51446-30-1 | C₇H₅FO₃ | 156.11 | Not specified |

| 4-Fluoro-2-hydroxybenzoic acid | 345-29-9 | C₇H₅FO₃ | 156.11 | 184.9-185.2 chemicalbook.com |

Systematic Variation of Fluorine Substitution Patterns on the Hydroxybenzoate Core

For instance, the synthesis of a difluoro- or trifluoro-hydroxybenzoate would require starting materials with the desired fluorine substitution pattern. These are often prepared through multi-step synthetic sequences, which can involve nucleophilic aromatic substitution on highly fluorinated precursors. Studies on fluorinated liquid crystals have shown that the position of fluorine substitution significantly impacts molecular packing and the stability of organized phases, a principle that also applies to the interaction of these molecules in a biological context. nih.gov The introduction of fluorine can lead to more stabilized hydrogen bond formation. nih.gov

Derivatization of the Hydroxyl Group (e.g., Etherification, Acylation)

The phenolic hydroxyl group of this compound is a prime site for derivatization.

Etherification: Conversion of the hydroxyl group to an ether can be achieved by reacting the molecule with an alkyl halide in the presence of a base (Williamson ether synthesis). This modification removes the acidic proton and the hydrogen-bonding donor capability of the hydroxyl group, which can significantly alter the molecule's solubility and biological interactions. For example, reacting this compound with methyl iodide in the presence of a base like potassium carbonate would yield butyl 2-fluoro-6-methoxybenzoate.

Acylation: The hydroxyl group can be readily acylated to form an ester. This is typically done using an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with acetyl chloride would produce butyl 2-fluoro-6-acetoxybenzoate. A notable example of acylation is the formation of WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate), a known inhibitor of glucose transporter GLUT1. nih.gov This molecule is an ester dimer, highlighting a more complex acylation.

These derivatizations are key for probing structure-activity relationships, as they allow for a systematic evaluation of the role of the hydroxyl group's hydrogen-bonding and acidic properties.

Modification of the Ester Linkage (e.g., to Amides, Thioesters)

The butyl ester group can also be chemically modified to other functional groups, such as amides and thioesters.

Amide Formation: The ester can be converted to an amide by reaction with an amine. This reaction, known as aminolysis, can sometimes be slow and may require heating or catalysis. A more common route is to first hydrolyze the ester back to the carboxylic acid (2-fluoro-6-hydroxybenzoic acid) and then couple the acid with an amine using standard peptide coupling reagents (e.g., DCC, EDC). For example, reacting 2-fluoro-6-hydroxybenzoic acid with dimethylamine (B145610) would lead to the formation of 2-fluoro-6-hydroxy-N,N-dimethylbenzamide. evitachem.com

Thioester Formation: The synthesis of a thioester from an ester is less direct. A common method involves converting the carboxylic acid to an acyl chloride, which is then reacted with a thiol. Alternatively, direct conversion from the ester can sometimes be achieved using reagents like Lawesson's reagent, although this is more commonly used for converting carbonyls to thiocarbonyls. The synthesis of a thioester introduces a sulfur atom in place of the ester oxygen, which alters the electronic properties and reactivity of the carbonyl group.

Viii. Supramolecular Chemistry and Crystal Engineering

Principles of Hydrogen Bond-Directed Self-Assembly in Fluorinated Benzoates

Hydrogen bonding is a primary directional force in the self-assembly of molecules containing both hydroxyl and carbonyl groups. In the case of Butyl 2-fluoro-6-hydroxybenzoate, the hydroxyl group (-OH) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester is a primary acceptor. Furthermore, the fluorine atom can act as a weak hydrogen bond acceptor.

The self-assembly process in fluorinated benzoates is often guided by the formation of robust hydrogen-bonded synthons. A synthon is a structural unit in a crystal that can be formed and/or interchanged by known or conceivable synthetic operations. For hydroxybenzoates, common synthons include catemers (chains) or dimers formed by O-H···O=C hydrogen bonds. The presence of an ortho-hydroxyl group, as in this molecule, can also lead to intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, which would significantly influence which intermolecular synthons are formed.

Analysis of Crystal Packing Motifs and Non-Covalent Interactions (e.g., F···H, F···O, π-π stacking)

A detailed analysis of the crystal structure of this compound would involve identifying and characterizing the various non-covalent interactions that stabilize the crystal lattice.

π-π Stacking: The aromatic ring of the benzoate (B1203000) moiety is capable of engaging in π-π stacking interactions. These interactions, which can be in a parallel-displaced or T-shaped arrangement, contribute significantly to the cohesive energy of the crystal. The electron-withdrawing nature of the fluorine and ester groups would influence the quadrupole moment of the aromatic ring, thereby modulating the nature and strength of these stacking interactions.

Van der Waals Forces: The flexible butyl chain would primarily interact through weaker, non-directional van der Waals forces. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice and can influence the formation of layered or interdigitated structures.

A hypothetical table of expected non-covalent interactions is presented below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Potential Role in Packing |

| Strong Hydrogen Bond | O-H (hydroxyl) | O=C (ester) | 1.8 - 2.2 | Formation of dimers or chains |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | F (fluoro) | 2.2 - 2.6 | Directional control, linking primary motifs |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | O (hydroxyl/ester) | 2.3 - 2.8 | Secondary stabilization |

| π-π Stacking | Benzene (B151609) Ring Centroid | Benzene Ring Centroid | 3.3 - 3.8 | Formation of columnar or herringbone motifs |

| Halogen Interactions | C-F | O=C | ~3.0 | Influence on local packing geometry |

Role of Fluorine and Hydroxyl Groups in Governing Crystal Lattice Formation and Stability

The ortho-positioning of the fluorine and hydroxyl groups relative to the ester functionality is critical in dictating the crystal lattice.

Fluorine's Influence: The substitution of hydrogen with fluorine can have profound effects on crystal packing. Its high electronegativity and ability to form weak hydrogen bonds can introduce new interaction patterns not seen in its non-fluorinated counterpart. The C-F bond is polarized, which can lead to electrostatic interactions that guide the assembly of molecules. Furthermore, the steric requirements of fluorine, being larger than hydrogen, will also play a role in the accessible packing arrangements.

Hydroxyl's Influence: The hydroxyl group is a powerful structure-directing entity due to its ability to form strong, directional hydrogen bonds. The competition between intramolecular hydrogen bonding (to the adjacent carbonyl) and intermolecular hydrogen bonding would be a key determinant of the final crystal structure. An intramolecular bond would free the carbonyl oxygen to participate in other, weaker intermolecular interactions, while intermolecular O-H···O=C bonding would likely lead to the formation of robust dimers or chains that dominate the crystal packing.

Investigation of Polymorphism and Solid-State Conformational Preferences

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites. This compound is a prime candidate for exhibiting polymorphism.

Conformational Flexibility: The butyl group possesses several rotatable single bonds (C-C and C-O), allowing it to adopt different conformations in the solid state. These different conformers could pack in energetically similar yet structurally distinct ways, leading to different polymorphs.

Hydrogen Bonding Ambiguity: The hydroxyl and carbonyl groups can potentially form a variety of hydrogen-bonded networks. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor the formation of different synthons, resulting in polymorphic forms with distinct physical properties.

An investigation into the polymorphism of this compound would involve crystallization experiments under various conditions and characterization of the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR.

Without experimental data, the specific solid-state conformational preferences remain unknown. However, it is likely that low-energy conformations that allow for efficient crystal packing and maximization of favorable intermolecular interactions would be preferred.

Ix. Applications in Chemical Research and Advanced Materials Science

Utility as a Versatile Fluorinated Building Block in Complex Organic Synthesis

In the field of organic synthesis, fluorinated building blocks are compounds that contain one or more fluorine atoms and are used as starting materials for the construction of more complex molecules. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govresearchgate.net Fluorine's high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," modifying electronic properties with minimal steric hindrance. acs.org This strategic substitution can enhance metabolic stability, increase lipophilicity, and alter the acidity or basicity of nearby functional groups. researchgate.net

Butyl 2-fluoro-6-hydroxybenzoate exemplifies a versatile fluorinated building block due to its trifunctional nature:

The Fluorine Atom: The ortho-fluoro substituent activates the aromatic ring for certain reactions and can be a site for nucleophilic aromatic substitution under specific conditions. Its presence is key to modulating the electronic properties of the entire molecule.

The Hydroxyl Group: The phenolic hydroxyl group is a versatile handle for various chemical transformations. It can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution. It is also a key component for forming esters or ethers.

The Butyl Ester Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide range of reactions, including amide bond formation or conversion to other carbonyl derivatives. Alternatively, the ester can be modified via transesterification.

The combination of these groups on a single aromatic scaffold allows chemists to perform sequential and regioselective modifications, making this compound a valuable precursor for multi-step syntheses of complex target molecules in fields like medicinal and agrochemical research. researchgate.net

Precursor for the Synthesis of Novel Aromatic and Heterocyclic Systems

The structural arrangement of this compound makes it a suitable precursor for the synthesis of various substituted aromatic compounds and heterocyclic ring systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceuticals and functional materials. frontiersin.orgmonash.edu

The synthesis of new ring systems from this compound can be envisioned through several plausible pathways:

Intramolecular Cyclization: The ortho-relationship between the hydroxyl group and the ester functionality (after potential modification) is ideal for intramolecular cyclization reactions. For instance, after hydrolysis of the ester to a carboxylic acid and subsequent reaction of the hydroxyl group with another reagent, the molecule could be induced to form oxygen-containing heterocycles like chromenones or coumarin (B35378) derivatives.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the adjacent carbonyl of the ester group, can potentially be displaced by various nucleophiles. This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles, leading to the formation of new C-N, C-O, or C-S bonds and potentially serving as a key step in building fused heterocyclic systems.

Condensation Reactions: The aromatic ring can be further functionalized and then undergo condensation reactions. For example, the synthesis of pyrazoles or isoxazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or hydroxylamine, respectively. nih.gov Functional group manipulations of this compound could generate such dicarbonyl intermediates, opening pathways to a variety of five-membered heterocycles. The synthesis of new heterocycles is an active area of research, with methods being developed for various precursors. nih.govnih.gov

These potential transformations highlight the role of this compound as a scaffold upon which complex heterocyclic and aromatic structures can be built.

Contributions to Polymer Chemistry (e.g., as a monomer or modifying agent for liquid crystal polymers)

In polymer chemistry, fluorinated monomers are highly sought after for their ability to impart unique and desirable properties to the resulting polymers, such as high thermal stability, chemical inertness, and low surface energy. nih.govnih.gov this compound, as a derivative of hydroxybenzoic acid, is a promising candidate for application in the field of liquid crystal polymers (LCPs).

LCPs are a class of materials that exhibit properties between those of a conventional liquid and a solid crystal. google.com They are typically composed of rigid, rod-like monomer units. Aromatic polyesters based on monomers like p-hydroxybenzoic acid are a major class of LCPs. nih.gov

The potential contributions of this compound to polymer chemistry include:

As a Monomer: After hydrolysis of the butyl ester to a carboxylic acid, the resulting 2-fluoro-6-hydroxybenzoic acid could be used as a monomer or co-monomer in the synthesis of aromatic polyesters. The fluorine atom on the aromatic ring would be incorporated directly into the polymer backbone.

The synthesis of LCPs often involves the polymerization of various hydroxycarboxylic acids and dicarboxylic acids. google.comgoogle.com The inclusion of a fluorinated monomer like the derivative of this compound provides a strategy for creating next-generation LCPs with enhanced performance characteristics. globethesis.com

Design of Chemical Probes for Investigating Molecular Recognition Principles (focus on chemical interactions, not biological effect)

A chemical probe is a small molecule used to study and understand complex systems, such as the binding interactions within a protein pocket. The design of such probes requires a deep understanding of non-covalent interactions. This compound possesses features that make it an excellent scaffold for probes designed to investigate molecular recognition.

The utility of fluorinated molecules as probes is well-established, particularly in studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, as fluorine provides a sensitive and unique signal. acs.org Beyond its use as an NMR tag, fluorine plays a direct role in molecular interactions:

Modulation of Binding Interactions: Replacing a hydrogen atom with fluorine can subtly alter the electronic distribution and conformation of a molecule. nih.gov This allows researchers to probe how these changes affect binding to a target receptor or enzyme, providing insight into the principles of molecular recognition.

Participation in Non-Covalent Interactions: While organic fluorine is a very poor hydrogen bond acceptor, the carbon-fluorine bond is highly polarized. nih.gov This allows fluorine to participate in favorable multipolar interactions, such as those with the carbonyl groups of a protein's peptide backbone (C–F···C=O interactions). nih.gov These interactions can significantly contribute to binding affinity.

Influence on Solvation: Fluorination can disrupt or reorganize the network of water molecules in a binding pocket. acs.org Studying how these changes in hydration affect binding provides critical information about the thermodynamic driving forces (enthalpy and entropy) of molecular recognition.

Interactive Data Table: Applications of this compound

Below is a summary of the discussed applications in chemical research and materials science. You can sort the table by clicking on the headers.

| Application Area | Role of Compound | Key Structural Features Utilized | Potential Outcome/Product |

|---|---|---|---|

| Complex Organic Synthesis | Versatile Fluorinated Building Block | Fluoro, Hydroxyl, and Butyl Ester groups | Complex fluorinated organic molecules |

| Heterocyclic Chemistry | Precursor | Ortho-hydroxy-ester, Aromatic Fluorine | Novel aromatic and heterocyclic systems (e.g., coumarins) |

| Polymer Chemistry | Monomer or Modifying Agent | Fluorinated Hydroxybenzoic Acid derivative | High-performance Liquid Crystal Polymers (LCPs) |

| Chemical Probing | Scaffold for Chemical Probes | C-F bond, Hydroxyl group, Aromatic ring | Tools for studying molecular recognition principles |

X. Conclusion and Future Research Perspectives

Summary of Key Contributions to the Understanding of Butyl 2-fluoro-6-hydroxybenzoate Chemistry

As of now, the primary contribution of this compound to the scientific landscape is its existence as a defined chemical structure, offering a potential node for future research. uni.lu Its chemistry can be inferred from its constituent parts: the 2-fluoro-6-hydroxybenzoic acid core and the butyl ester group. The presence of the fluorine atom, the hydroxyl group, and the ester functionality on an aromatic ring suggests a rich potential for varied chemical behavior.

The core, 2-fluoro-6-hydroxybenzoic acid, is a known compound with established properties. sigmaaldrich.com The introduction of a fluorine atom ortho to both the hydroxyl and carboxylic acid groups significantly influences the molecule's electronic properties, acidity, and intramolecular hydrogen bonding, compared to its non-fluorinated analog, salicylic (B10762653) acid. The esterification to form the butyl derivative would further modify its solubility, lipophilicity, and potential as a building block in more complex molecular architectures. While no specific studies document these contributions for the butyl ester itself, research on other fluorinated benzoates has highlighted their importance as intermediates in medicinal chemistry and as components in functional materials like liquid crystals. researchgate.nettandfonline.comossila.com

Identification of Remaining Challenges in Synthetic Accessibility and Advanced Characterization

The primary challenges concerning this compound are twofold: its practical synthesis and the comprehensive characterization required to fully understand its stereoelectronic properties.

Synthetic Accessibility: The synthesis of this compound would likely proceed via Fischer-Speier esterification of 2-fluoro-6-hydroxybenzoic acid with butanol. A similar method has been documented for the preparation of (S)-2-methyl-1-butyl 3-fluoro-4-hydroxybenzoate, involving refluxing the corresponding acid and alcohol with an acid catalyst like p-toluenesulfonic acid. prepchem.com

However, the main synthetic hurdle lies in the preparation and handling of fluorinated precursors. The broader field of fluorinated aromatic synthesis faces persistent challenges:

Regioselectivity: Controlling the precise position of fluorine atom introduction onto an aromatic ring can be difficult, often leading to isomeric mixtures. numberanalytics.com

Reagent Availability and Handling: Many fluorinating agents are expensive, highly reactive, toxic, or require specialized handling, which can limit their use in standard laboratory settings. numberanalytics.compharmtech.com While newer, safer solid fluorinating reagents are being developed, their cost can be a barrier for large-scale synthesis. pharmtech.com

Reaction Conditions: Traditional fluorination reactions can require harsh conditions that are incompatible with sensitive functional groups, complicating multi-step syntheses. nih.govacs.org

Advanced Characterization: Beyond standard spectroscopic methods (¹H NMR, ¹³C NMR, MS), the fluorine atom introduces complexities that necessitate advanced characterization techniques to fully elucidate the molecule's structure and behavior.

Table 1: Challenges in Advanced Characterization of Fluorinated Aromatic Esters

| Challenge | Advanced Technique | Rationale and Contribution |

| Precise Fluorine Environment | ¹⁹F NMR combined with Density Functional Theory (DFT) Calculations | Experimental ¹⁹F NMR provides direct data on the fluorine nucleus, while DFT calculations can predict chemical shifts with high accuracy. This combination allows for unambiguous signal assignment and identification of fluorinated products, even without authentic standards. nih.gov |

| Conformational Analysis | Resonance-Enhanced Two-Photon Ionization (R2PI) and Ionization-Loss Stimulated Raman Spectroscopy (ILSRS) | These high-resolution spectroscopic methods, when paired with computational analysis, can identify specific conformers (rotational isomers) present in a sample and detail the noncovalent interactions (e.g., hydrogen bonding) that stabilize them. nih.gov |

| Noncovalent Interactions | Noncovalent Interaction (NCI) Plot Analysis | Derived from computational data, NCI analysis provides a visual map of weak interactions within the molecule, such as C-H···F or O-H···F hydrogen bonds, which are crucial for understanding molecular conformation and intermolecular packing. nih.gov |

| Complex Mixture Analysis | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with ¹⁹F NMR | LC-HRMS can separate and provide mass data for components in a reaction mixture, but may miss fluorinated products. Combining this with ¹⁹F NMR ensures the detection, identification, and quantification of all fluorinated species. nih.gov |

Prospective Research Directions in Fluorinated Aromatic Ester Chemistry